N-(3,5-Dichlorophenyl)-1-naphthamide
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Overview
Description
N-(3,5-Dichlorophenyl)-1-naphthamide is an organic compound characterized by the presence of a naphthalene ring and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Dichlorophenyl)-1-naphthamide typically involves the reaction of 3,5-dichlorobenzoic acid with 1-naphthylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions, higher yields, and reduced production costs. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Dichlorophenyl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amine derivatives.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles like amines or thiols .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH) .
Major Products Formed
Oxidation: Naphthoquinones.
Reduction: Amine derivatives.
Substitution: Substituted phenyl derivatives .
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of N-(3,5-Dichlorophenyl)-1-naphthamide involves its interaction with specific molecular targets and pathways. In the context of its antibacterial activity, the compound disrupts the energetics of Mycobacterium tuberculosis by inhibiting efflux pumps, leading to the accumulation of toxic substances within the bacterial cells. This results in the inhibition of bacterial growth and eventual cell death .
Comparison with Similar Compounds
Similar Compounds
N-(3,5-Dichlorophenyl)succinimide: An agricultural fungicide with nephrotoxic potential.
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine: A compound with similar antibacterial properties but different structural features.
Uniqueness
N-(3,5-Dichlorophenyl)-1-naphthamide stands out due to its unique combination of a naphthalene ring and a dichlorophenyl group, which imparts distinct chemical properties and biological activities. Its ability to inhibit efflux pumps in Mycobacterium tuberculosis makes it a valuable candidate for further research and development in the field of antibacterial agents .
Properties
CAS No. |
519003-78-2 |
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Molecular Formula |
C17H11Cl2NO |
Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(3,5-dichlorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-8-13(19)10-14(9-12)20-17(21)16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,(H,20,21) |
InChI Key |
PEPJFRYGLSGITB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=CC(=CC(=C3)Cl)Cl |
Origin of Product |
United States |
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